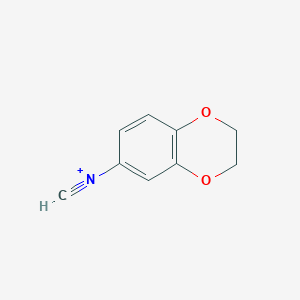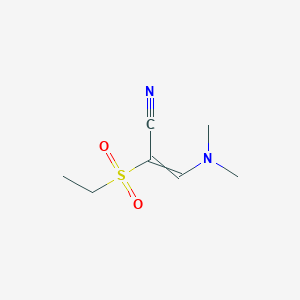![molecular formula C18H25F3N2O2 B12436856 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887582-74-3](/img/structure/B12436856.png)
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the trifluoromethyl-phenylamino group: This step involves the reaction of the piperidine derivative with a trifluoromethyl-phenylamine under suitable conditions.
Protection with Boc group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl-phenylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing the compound to be used in various synthetic applications without unwanted side reactions .
Comparación Con Compuestos Similares
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-anilinopiperidine: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP: Another intermediate in the synthesis of fentanyl, with similar structural features but different functional groups.
N-Phenethyl-4-piperidinone: A related compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
887582-74-3 |
|---|---|
Fórmula molecular |
C18H25F3N2O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3 |
Clave InChI |
OHWGEUORKMDLSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


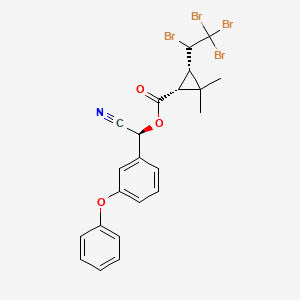
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
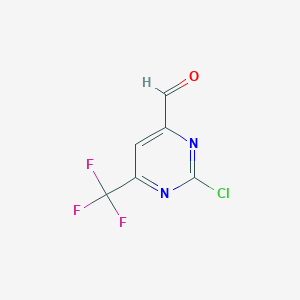
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
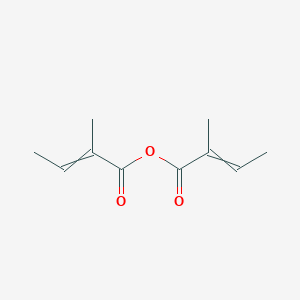
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
